(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine
Description
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine (CAS: 1249384-70-0) is a piperidine derivative featuring a 6-chloro-2-methylpyrimidine substituent. Its molecular formula is C₁₂H₁₈ClN₃, with a monoisotopic mass of 247.12 g/mol . The compound’s structure includes a piperidine ring linked to a pyrimidine moiety via a methylene bridge, with a primary amine group at the 4-position of the piperidine (Figure 1).
Properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUNELACWDKCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins as a Core Method
A pivotal method for synthesizing pyrimidinylmethylamine derivatives, including related piperidinylmethanamine compounds, is the reductive amination of cyanohydrins with amines under mild conditions. This approach is documented in multiple patents and research articles.
- Starting Materials: Cyanohydrins of the pyrimidine or related heterocyclic ketones.
- Amines: Primary amines such as piperidin-4-ylmethanamine or its hydrochloride salt.
- Reaction Medium: Alcoholic solvents, particularly methanol, are preferred.
- Base: Organic tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to render the medium basic.
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is employed for reductive amination.
- Temperature: Typically room temperature to preserve functional group integrity.
- Additives: Metal salts such as iron(II) sulfate (FeSO4·7H2O) can be added to scavenge cyanide ions and suppress side reactions.
This method offers high selectivity and yield, replacing older multi-step processes involving epoxide intermediates and complex activation steps.
Stepwise Preparation Example
A representative synthetic sequence for the target compound or closely related analogues is as follows:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyanohydrin intermediate from 1-benzoyl-piperidin-4-one | Reaction with chloroacetonitrile or similar halide | Formation of cyanoepoxide or cyanohydrin derivative |
| 2 | Reductive amination of cyanohydrin with piperidin-4-ylmethanamine | Methanol solvent, DABCO base, NaBH3CN reducing agent, room temp | Formation of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine |
| 3 | Purification | Extraction with dichloromethane and water, decolorization with silica and charcoal | Isolated pure amine compound |
This sequence is supported by detailed patent literature describing the synthesis of pyridin-2-ylmethylamine derivatives, which are structurally analogous and share synthetic methodology with pyrimidinyl derivatives.
Alternative Synthetic Routes and Functionalization
Other synthetic approaches involve:
- Nucleophilic aromatic substitution (SNAr): Direct displacement of a leaving group (such as chlorine) on the pyrimidine ring by the piperidin-4-ylmethanamine nucleophile under basic conditions.
- Use of protected amines: Boc-protection of the piperidinyl amine to facilitate coupling and subsequent deprotection.
- Coupling via activated intermediates: Conversion of hydroxymethyl or fluoromethyl intermediates to better leaving groups (e.g., tosylates), followed by nucleophilic substitution with piperidinyl amines.
These methods are less commonly employed for this compound but are relevant in analog synthesis and optimization.
Research Findings and Optimization Notes
- The reductive amination method is favored for its mild conditions and high selectivity, minimizing side reactions.
- Addition of metal salts like FeSO4 is crucial to complex free cyanide ions, preventing unwanted side reactions and improving yield.
- Reaction media optimization shows methanol as the best solvent, balancing solubility and reaction kinetics.
- The use of tertiary amine bases such as DABCO enhances the reaction rate and selectivity by maintaining a basic environment.
- Purification steps involving silica gel and activated charcoal are effective in removing colored impurities and residual metals, yielding high-purity final products.
Summary Table of Preparation Parameters
| Parameter | Details/Conditions | Notes |
|---|---|---|
| Starting materials | Cyanohydrin derivative, piperidin-4-ylmethanamine hydrochloride | Commercially available or synthesized in situ |
| Solvent | Methanol | Alcoholic solvent preferred |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Maintains basic pH |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Mild, selective reductant |
| Temperature | Room temperature (20-25°C) | Avoids decomposition |
| Additives | Iron(II) sulfate heptahydrate (FeSO4·7H2O) | Cyanide scavenger |
| Work-up | Extraction with dichloromethane/water; decolorization with silica and charcoal | Purification step |
| Yield | Typically high (>70%) | Dependent on scale and purity of reagents |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a biological probe to study the interactions of pyrimidine derivatives with biological targets.
Medicine:
Drug Development: The compound is of interest in drug development due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
Chemical Intermediates: It can be used as an intermediate in the synthesis of other complex chemical compounds.
Mechanism of Action
The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Benzyl-substituted analogs (e.g., 2-methyl, 2-fluoro) exhibit higher yields (>95%) compared to alkoxy-substituted derivatives (60–83%) , likely due to steric or electronic factors during coupling reactions.
- Spectral Trends : Electron-withdrawing groups (e.g., F in ) deshield aromatic protons, while methoxy groups (e.g., 3-MeO in ) upfield-shift adjacent protons.
Key Observations :
- The target compound’s pyrimidine group may enhance binding to viral proteins (e.g., dengue NS5) via π-π interactions , whereas benzyl derivatives (e.g., 2-chloro in ) target neurological enzymes.
- Substitution at the piperidine nitrogen (e.g., 2-methoxyethyl in ) improves solubility and kinase inhibitory potency.
Key Observations :
- Methanamine derivatives with aromatic substituents (e.g., indazol-3-yl in ) pose higher respiratory risks compared to pyrimidine analogs.
Biological Activity
Overview
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine is a chemical compound characterized by its unique structural features, including a pyrimidine ring substituted with chlorine and a methyl group, connected to a piperidine ring via a methanamine linkage. Its biological activities have garnered interest in pharmacological research, particularly for potential applications in drug development.
- IUPAC Name : [1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanamine
- CAS Number : 2090592-31-5
- Molecular Weight : 240.73 g/mol
- Molecular Formula : C11H16ClN3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to diverse pharmacological effects. The compound's mechanism may involve inhibition or activation of certain proteins, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. For example, certain derivatives have been shown to reduce the expression of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated remarkable inhibition against E. coli and S. aureus, with significant reductions in bacterial growth observed over a 24-hour period.
Case Study 2: In Vitro Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of related pyrimidine compounds were assessed using human cell lines. The results revealed that these compounds could significantly inhibit the production of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a chlorinated pyrimidine core to a piperidine scaffold. Key steps include nucleophilic substitution at the 4-position of the pyrimidine ring and subsequent functionalization of the piperidine moiety. For example, chlorination using POCl₃ or PCl₅ under reflux (80–100°C) is critical for introducing the 6-chloro group. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts like triethylamine significantly affect reaction efficiency. Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the piperidine-pyrimidine linkage and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) validates purity. For example, ¹H NMR peaks near δ 3.5–4.0 ppm indicate methanamine protons, and MS fragments at m/z 253–255 confirm the chlorinated pyrimidine moiety .
Q. How is the compound screened for initial biological activity, and what assays are typically employed?
- Methodological Answer : Initial screening often involves antimicrobial assays (e.g., broth microdilution for MIC values) and receptor-binding studies. For pyrimidine derivatives, α7 nicotinic acetylcholine receptor (α7 nAChR) binding affinity is assessed using radioligand displacement assays (e.g., [³H]MLA competition). Cytotoxicity is evaluated via MTT assays on human cell lines, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the compound when scaling reactions from milligram to gram quantities?
- Methodological Answer : Scaling requires careful control of exothermic reactions and solvent volume ratios. For instance, replacing dichloromethane with toluene improves safety during chlorination at higher volumes. Catalytic additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency by 15–20%. Parallel optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) to maximize yield (≥80%) .
Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?
- Methodological Answer : Discrepancies in biological data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum concentration). Researchers should replicate studies under standardized protocols and use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Meta-analysis of structural analogs (e.g., 6-chloro-2-methylpyrimidine derivatives) can clarify structure-activity relationships .
Q. What methodologies assess the environmental stability and transformation products of this compound in aquatic systems?
- Methodological Answer : Environmental fate studies use HPLC-MS/MS to track degradation products in simulated aquatic matrices (pH 7–9, UV light exposure). Hydrolysis half-lives are calculated under varying temperatures. Biodegradation is evaluated via OECD 301F tests, while adsorption coefficients (Kd) in soil are measured using batch equilibrium methods. Transformation products like 6-hydroxy-2-methylpyrimidine are identified via HRMS fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
